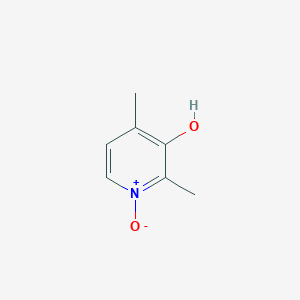

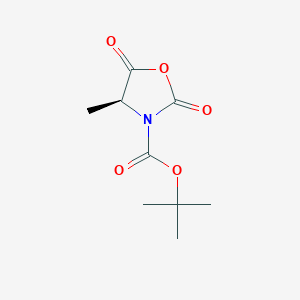

2,4-dimethyl-3-hydroxypyridine N-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

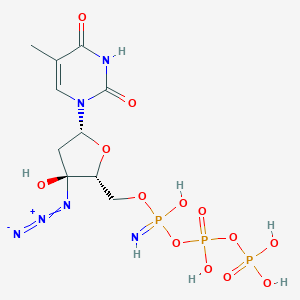

2,4-dimethyl-3-hydroxypyridine N-oxide (DMPO) is a stable free radical scavenger that is commonly used in scientific research. DMPO has been extensively studied for its ability to trap and detect reactive oxygen species (ROS) and other free radicals in biological systems. In

Mechanism Of Action

2,4-dimethyl-3-hydroxypyridine N-oxide acts as a free radical scavenger by reacting with ROS and other free radicals to form stable adducts. This reaction can be detected using a variety of spectroscopic techniques, including electron paramagnetic resonance (EPR). 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to react with a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.

Biochemical And Physiological Effects

2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to have a number of biochemical and physiological effects in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to protect against oxidative stress and inflammation, and to improve mitochondrial function. 2,4-dimethyl-3-hydroxypyridine N-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-dimethyl-3-hydroxypyridine N-oxide in lab experiments is its stability and ease of use. 2,4-dimethyl-3-hydroxypyridine N-oxide is a stable compound that can be easily synthesized and stored, and is relatively non-toxic. However, one limitation of using 2,4-dimethyl-3-hydroxypyridine N-oxide is that it can react with other compounds in biological systems, which can complicate data interpretation. Additionally, 2,4-dimethyl-3-hydroxypyridine N-oxide can be expensive, which can limit its use in some experiments.

Future Directions

There are a number of future directions for research on 2,4-dimethyl-3-hydroxypyridine N-oxide and its applications. One area of research is the development of new spin traps that are more selective and sensitive than 2,4-dimethyl-3-hydroxypyridine N-oxide. Another area of research is the development of new techniques for detecting and analyzing free radicals in biological systems, including the use of mass spectrometry and other advanced analytical techniques. Finally, there is a need for more research on the physiological and biochemical effects of 2,4-dimethyl-3-hydroxypyridine N-oxide in different biological systems, including in human clinical trials.

Synthesis Methods

2,4-dimethyl-3-hydroxypyridine N-oxide can be synthesized through a number of different methods, including the reaction of 2,4-dimethylpyridine with hydrogen peroxide and sodium hydroxide, or the reaction of 3-hydroxypyridine N-oxide with dimethyl sulfate. The resulting product is a white crystalline powder that is stable under normal laboratory conditions.

Scientific Research Applications

2,4-dimethyl-3-hydroxypyridine N-oxide has a wide range of scientific research applications, including as a spin trap for detecting free radicals in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide can be used to study the mechanisms of oxidative stress and inflammation, as well as the effects of antioxidants and other compounds on these processes. 2,4-dimethyl-3-hydroxypyridine N-oxide can also be used to study the effects of radiation and other environmental stressors on biological systems.

properties

CAS RN |

143509-33-5 |

|---|---|

Product Name |

2,4-dimethyl-3-hydroxypyridine N-oxide |

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |

InChI |

InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |

InChI Key |

WTLQWBXWBUCMDZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)O |

Canonical SMILES |

CC1=C(C(=[N+](C=C1)[O-])C)O |

synonyms |

3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)